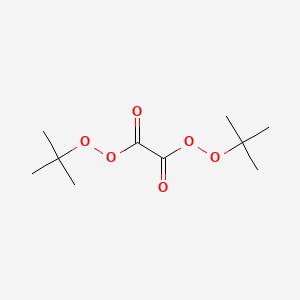

Di-tert-butyl peroxyoxalate

Description

Historical Trajectory of Peroxyoxalate Compounds as Radical Sources

The study of organic peroxides as sources of free radicals became a significant area of research in the mid-20th century, providing fundamental insights into reaction mechanisms. numberanalytics.comnih.gov Within this class of compounds, peroxyoxalates emerged as particularly interesting subjects. The pioneering work of Paul D. Bartlett and his collaborators in the mid-20th century was instrumental in establishing the utility of these compounds. Their research detailed the synthesis and decomposition of di-tert-butyl peroxyoxalate, demonstrating its capacity to act as a reliable, low-temperature source of tert-butoxy (B1229062) radicals. acs.orgacs.org

Bartlett's investigations showed that this compound decomposes thermally at moderate temperatures to produce tert-butoxy radicals and carbon dioxide. cdnsciencepub.com For instance, at 45°C, the compound has a half-life of approximately 45 minutes. cdnsciencepub.com This predictable and relatively slow decomposition rate at temperatures where many other compounds are stable allowed for controlled kinetic studies. cdnsciencepub.com This foundational work established peroxyoxalates, and specifically DTBPO, as dependable radical initiators, paving the way for their widespread use in physical organic chemistry.

Foundational Role of this compound in Mechanistic Organic Chemistry

The clean and predictable generation of tert-butoxyl radicals from this compound has made it an invaluable tool for elucidating the mechanisms of radical reactions. chemicalbook.comvulcanchem.com The tert-butoxyl radical itself can undergo several reactions, including hydrogen atom abstraction or fragmentation (β-scission) into acetone (B3395972) and a methyl radical. tandfonline.comresearchgate.net The ratio of the resulting products, such as tert-butyl alcohol to acetone, can provide quantitative data about the relative rates of these competing reaction pathways. researchgate.netacs.org

This property has been extensively exploited in competitive kinetic studies. researchgate.netacs.org For example, DTBPO has been used to study the "induced" decomposition of hydroperoxides. cdnsciencepub.comcdnsciencepub.comresearchgate.net In these experiments, tert-butoxyl radicals generated from DTBPO at a controlled rate are used to initiate the decomposition of a hydroperoxide, allowing researchers to analyze the kinetics of the subsequent radical chain reaction. cdnsciencepub.comcdnsciencepub.com The homolytic cleavage of the peroxyoxalate was found to be unaffected by the presence of the hydroperoxide. cdnsciencepub.comcdnsciencepub.comresearchgate.net Such studies have been crucial for developing mechanisms for systems containing peroxy radicals. cdnsciencepub.comcdnsciencepub.com Furthermore, DTBPO has been employed in radical-trapping experiments and to initiate the autoxidation and polymerization of alkenes, providing deep insights into the fundamental steps of these processes. chemicalbook.comtandfonline.com

Contemporary Relevance of this compound in Radical Reaction Development

This compound continues to be a relevant and powerful tool in modern synthetic and mechanistic organic chemistry. Its ability to serve as a clean source of tert-butoxyl radicals under mild conditions makes it suitable for a wide array of contemporary radical reactions. chemrxiv.orgchemrxiv.org It has been successfully used as an alternative initiator for Kharasch atom transfer radical addition (ATRA) reactions, where it generates radicals under conditions identical to other initiators but with the advantage of producing only gaseous byproducts. chemrxiv.orgchemrxiv.org

In modern organic synthesis, DTBPO is used to induce the cyclization of alkenyl hydroperoxides, a key step in the construction of complex cyclic molecules. chemicalbook.comvulcanchem.com Its application extends to the synthesis of natural products, where it can serve as an ideal radical initiator in crucial synthetic steps. unibe.chunibe.ch For instance, it has been used to generate tertiary alkoxy radicals from tertiary alkyl hydroperoxides in a simple one-pot procedure for synthesizing functionalized alcohols via 1,5-hydrogen atom transfer. unibe.chunibe.ch Researchers have also used DTBPO to promote radical elimination reactions, such as the conversion of 2-bromo alcohols into ketones. thieme-connect.de The compound's utility is further demonstrated in its use as an initiator for the radical-initiated addition of acetone to carbon-carbon double bonds. sci-hub.st

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ditert-butyl ethanediperoxoate | nih.gov |

| CAS Number | 1876-22-8 | chemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₁₈O₆ | nih.gov |

| Molecular Weight | 234.25 g/mol | nih.gov |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 50.5-51.5 °C | researchgate.net |

| Decomposition | Decomposes at room temperature | researchgate.net |

| Byproducts | Carbon dioxide, tert-butyl alcohol, acetone | chemrxiv.orgresearchgate.net |

Table 2: Applications of this compound in Radical Chemistry

| Application | Description | Key Features | Source(s) |

|---|---|---|---|

| Radical Initiator | Low-temperature source for tert-butoxyl radicals. | Clean decomposition, gaseous byproducts (CO₂). | chemicalbook.comvulcanchem.com |

| Mechanistic Studies | Used in kinetic studies and radical-trapping experiments. | Allows for controlled generation of radicals to study reaction pathways. | chemicalbook.comcdnsciencepub.comtandfonline.com |

| Polymerization | Initiates polymerization of alkenes like styrene. | Effective at low temperatures. | chemicalbook.comtandfonline.com |

| Organic Synthesis | Induces cyclization of alkenyl hydroperoxides; used in ATRA reactions. | Facilitates the formation of complex cyclic structures and C-C bonds. | chemicalbook.comvulcanchem.comchemrxiv.org |

| Natural Product Synthesis | Used as an initiator in key steps of total synthesis. | Mild reaction conditions are compatible with complex substrates. | unibe.chunibe.ch |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl ethanediperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-9(2,3)15-13-7(11)8(12)14-16-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEQSCUBDIKNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940221 | |

| Record name | Di-tert-butyl ethanediperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876-22-8 | |

| Record name | Di-tert-butyl peroxyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl ethanediperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL PEROXYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF29S2JO3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of Di Tert Butyl Peroxyoxalate

Standardized Laboratory Synthesis Procedures

The most widely recognized and utilized laboratory method for synthesizing di-tert-butyl peroxyoxalate involves the reaction of oxalyl chloride with tert-butyl hydroperoxide. chemicalbook.comacs.org This procedure is typically conducted in an anhydrous non-polar solvent, such as pentane (B18724), to facilitate the reaction and precipitation of the product. chemicalbook.com A tertiary amine base, commonly pyridine (B92270), is used to scavenge the hydrochloric acid byproduct generated during the reaction. cdnsciencepub.com

The reaction is highly exothermic and requires careful temperature control. It is standard practice to maintain low temperatures throughout the synthesis and isolation process to ensure the stability of the peroxide product. For instance, it is recommended to collect the resulting crystals of DTBPO on a filter pre-cooled to -78 °C. chemicalbook.com The preparation and handling of this compound must be performed with extreme caution, utilizing safety shields and personal protective equipment, as the compound is highly sensitive to shock and friction, particularly when dry. chemicalbook.comthieme-connect.de

| Reactant / Reagent | Role | Typical Conditions |

| tert-Butyl hydroperoxide | Peroxy group source | Starting material |

| Oxalyl chloride | Oxalate (B1200264) backbone source | Starting material |

| Pyridine | Acid scavenger | Base, used to neutralize HCl byproduct |

| Anhydrous Pentane | Solvent | Non-polar medium, low temperature (-78°C) |

This interactive table summarizes the key components in the standardized synthesis of this compound.

Regioselective and Stereoselective Synthesis Considerations

While this compound is a symmetrical molecule and its own synthesis does not involve stereocenters, its application as a radical initiator has significant implications in stereoselective synthesis. The tert-butoxyl radicals generated from its thermal or photochemical decomposition can initiate reaction cascades that proceed with a high degree of stereocontrol.

A notable example is the this compound-induced cyclization of unsaturated hydroperoxides. thieme-connect.de This process involves the abstraction of the hydroperoxidic hydrogen by a tert-butoxyl radical, forming a peroxy radical. This radical can then undergo intramolecular cyclization. Research has shown that in the cyclization of homoallylic hydroperoxides, this method leads to the predominant formation of cis-3,5-disubstituted 1,2-dioxolanes, demonstrating a significant level of stereoselectivity. thieme-connect.de Similarly, the radical spirocyclization of nopyl hydroperoxide, initiated by DTBPO under oxygen, selectively follows a 5-exo cyclization pathway. thieme-connect.de

The development of asymmetric catalytic routes to chiral dialkyl peroxides is an area of active research, aiming to provide enantiomerically enriched compounds for use as reagents in asymmetric oxidations. researchgate.net Although not a direct synthesis of DTBPO, these efforts underscore the importance of stereocontrol in peroxide chemistry, a field where DTBPO is a fundamental tool for initiating radical processes that can lead to stereochemically complex products. unibe.ch

Advanced Synthetic Modifications and Analogues

Modifications to the basic this compound structure have been explored to tune the reactivity, stability, and functionality of the resulting peroxides. These advanced synthetic approaches typically involve substituting the tert-butyl groups or the oxalate core.

One direct analogue is di-s-butyl peroxyoxalate, which can be formed in situ from s-butyl hydroperoxide and oxalyl chloride. cdnsciencepub.com However, this secondary alkyl peroxyoxalate is considerably more labile than its tertiary counterpart, highlighting how the nature of the alkyl group significantly impacts the compound's stability. cdnsciencepub.com

Other analogues have been synthesized by replacing the alkyl groups with aryl moieties. For example, bis(2,4,6-trichlorophenyl) oxalate is a well-known peroxyoxalate analogue used extensively in chemiluminescence systems, often referred to as the peroxyoxalate system. rsc.org The synthesis of such diaryl peroxyoxalates follows a similar principle, reacting a substituted phenol (B47542) with oxalyl chloride.

Furthermore, novel peroxyoxalates can be derived from hydroxy-hydroperoxides, which are reacted with oxalyl halides to create more complex, functionalized peroxide structures. google.com These synthetic modifications allow for the creation of a diverse library of peroxyoxalate analogues, each with potentially unique properties and applications, from initiating polymerization to generating light in chemiluminescent reactions. rsc.orgcolab.ws

Fundamental Decomposition Mechanisms and Kinetic Analysis of Di Tert Butyl Peroxyoxalate

Thermal Decomposition Pathways and Initiating Homolysis

The thermal decomposition of Di-tert-butyl peroxyoxalate is characterized by a clean and efficient generation of free radicals through homolytic cleavage. This process occurs at relatively low temperatures, making it a valuable initiator in chemical synthesis. cdnsciencepub.com

Direct O-O Bond Cleavage and Carbon Dioxide Extrusion

The primary pathway for the thermal decomposition of this compound involves the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.net This initial bond-breaking is followed by the rapid extrusion of two molecules of carbon dioxide (CO₂), a thermodynamically favored process. unibe.ch This concerted mechanism results in the formation of two tert-butoxy (B1229062) radicals (t-BuO•). cdnsciencepub.com

This decomposition is notable for its efficiency in producing free radicals. Studies have shown that the homolytic cleavage is unaffected by the presence of other substances like hydroperoxides, indicating a unimolecular decomposition pathway. cdnsciencepub.comresearchgate.net

Cage Effects and Radical Recombination Phenomena

Immediately following homolysis, the newly formed tert-butoxy radicals are confined within a "cage" of surrounding solvent molecules. wikipedia.org Within this transient cage, which has a typical lifetime of 10⁻¹¹ seconds, the radicals undergo numerous collisions. wikipedia.org These collisions can lead to several outcomes, a key one being radical recombination. wikipedia.org

While diffusion out of the solvent cage allows the radicals to initiate other reactions, a certain percentage will recombine before they can escape. nih.gov The efficiency of this cage recombination is influenced by factors such as the viscosity of the solvent; more viscous solvents can enhance the cage effect, leading to a higher yield of recombination products. nih.gov For instance, in the decomposition of the similar di-s-butyl peroxyoxalate, recombination of the caged radicals yields di-s-butyl peroxide, with a yield of approximately 6% of the initially produced caged radicals. cdnsciencepub.com

Kinetic Investigations of this compound Decomposition

Kinetic studies provide quantitative insight into the rate and energetics of the decomposition of this compound.

Determination of Reaction Orders and Rate Constants

The thermal decomposition of this compound is consistently found to follow first-order kinetics. cdnsciencepub.comresearchgate.net This means the rate of decomposition is directly proportional to the concentration of the peroxyoxalate itself. The rate is generally not influenced by other reagents present in the solution, confirming its unimolecular nature. cdnsciencepub.com

Kinetic data has been determined under various conditions. In a benzene (B151609) solution at 45°C, this compound has a half-life of approximately 45 minutes. cdnsciencepub.com This corresponds to a first-order rate constant.

Decomposition Kinetics of this compound

| Temperature (°C) | Solvent | Half-life (t½) | Calculated Rate Constant (k) s⁻¹ |

|---|

Table data derived from information in reference cdnsciencepub.com.

Activation Energy and Pre-exponential Factor Derivations

The rate of a chemical reaction is often described by the Arrhenius equation, which incorporates the activation energy (Ea) and the pre-exponential factor (A). The activation energy represents the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of molecular collisions in the correct orientation.

For the thermal decomposition of peroxides, the activation energy is primarily associated with the energy required to break the O-O bond. While specific, consistently reported Arrhenius parameters for this compound are not available in the provided research, data for the structurally similar Di-tert-butyl peroxide (DTBP) can provide a useful comparison. Studies on DTBP decomposition have reported activation energies in the range of 157.0 (±4.1) kJ mol⁻¹ and a logarithm of the pre-exponential factor (log A) of 15.8 (±1.1) s⁻¹ in hydrocarbon solvents. researchgate.net Another evaluation recommends an activation energy of 37.8 ± 0.3 kcal/mole (158.2 ± 1.3 kJ/mol) and log A(s⁻¹) of 15.8 ± 0.2 for DTBP. researchgate.net

Solvent Effects on Decomposition Kinetics

While the fundamental rate of homolytic O-O bond cleavage in this compound shows little dependence on solvent polarity, the solvent does play a critical role in the subsequent steps, particularly the cage effect. nih.gov

The viscosity of the solvent is a key parameter. In more viscous solvents, the escape of the newly formed tert-butoxy radicals from the solvent cage is hindered. nih.gov This leads to an increased probability of cage recombination. Therefore, while the initial rate of radical generation may be similar across different solvents like benzene and toluene, the efficiency of the initiator (the number of radicals that escape the cage to react with the substrate) can be lower in more viscous media. cdnsciencepub.comcdnsciencepub.com

Generation and Reactivity Profiling of Tert Butoxy Radicals from Di Tert Butyl Peroxyoxalate

Elucidation of tert-Butoxy (B1229062) Radical Formation Dynamics

Di-tert-butyl peroxyoxalate (DBPO) serves as a clean and efficient source for the low-temperature generation of tert-butoxy radicals. acs.orgchemicalbook.com The formation of these radicals occurs through the thermal decomposition of the peroxyoxalate. The process is initiated by the homolytic cleavage of the peroxide's O-O bond, which is inherently weak. This decomposition is notable for its clean and straightforward nature, primarily yielding two tert-butoxy radicals and two molecules of carbon dioxide. cdnsciencepub.com

The thermal decomposition of this compound is a first-order reaction. acs.org In dilute solutions, the decomposition proceeds cleanly to provide high yields of tert-butoxy radicals. acs.org For instance, at 45°C, where tert-butyl hydroperoxide is stable, this compound has a half-life of approximately 45 minutes, making it a reliable source of tert-butoxy radicals for kinetic studies and various chemical transformations. cdnsciencepub.comresearchgate.net The decomposition is unaffected by the presence of other reagents like hydroperoxides, ensuring a predictable rate of radical generation. cdnsciencepub.comresearchgate.net

The synthesis of this compound itself is achieved by reacting oxalyl chloride with tert-butyl hydroperoxide in the presence of pyridine (B92270) in an anhydrous pentane (B18724) solvent. chemicalbook.com It is important to handle the crystalline product with care, as it is sensitive to shock and friction. chemicalbook.com

The generation of tert-butoxy radicals from DBPO is a key step in initiating various radical reactions, including the cyclization of alkenyl hydroperoxides, autoxidation of alkenes, and polymerization processes. chemicalbook.com The controlled, low-temperature release of these radicals allows for their use in radical-trapping experiments to study reaction mechanisms. chemicalbook.compublish.csiro.au

Intrinsic Reactivity of tert-Butoxy Radicals in Organic Media

Once generated, tert-butoxy radicals exhibit a range of characteristic reactions in organic media, primarily involving hydrogen atom abstraction, addition to unsaturated systems, and fragmentation via β-scission.

A predominant reaction pathway for the highly reactive tert-butoxy radical is the abstraction of a hydrogen atom from a suitable donor molecule. rsc.org This process is a critical step in many radical-mediated transformations. researchgate.net The reactivity of C-H bonds toward abstraction by the tert-butoxy radical generally follows the order of bond strength: tertiary > secondary > primary. publish.csiro.aursc.org

The table below presents relative rate constants for hydrogen abstraction by the tert-butoxy radical from different types of C-H bonds, illustrating the selectivity of this radical.

| Substrate | C-H Bond Type | Relative Rate (per H) at 40°C |

| Toluene | Primary (Benzylic) | 1.0 |

| Cyclohexane | Secondary | 7.5 |

| 2,3-Dimethylbutane | Tertiary | 37.0 |

Data compiled from various studies on radical reactivity.

These hydrogen abstraction reactions are fundamental to processes like the induced decomposition of hydroperoxides and the initiation of polymerization. researchgate.netatamanchemicals.com

In addition to abstraction, tert-butoxy radicals can undergo addition reactions, particularly to unsaturated systems like alkenes and dienes. publish.csiro.aursc.org This reaction competes with allylic hydrogen abstraction when an olefin substrate is used. publish.csiro.au For instance, when tert-butoxy radicals are generated in the presence of olefins, they can add to the double bond to form a new carbon-centered radical, which can then be trapped or propagate a reaction chain. publish.csiro.au

The regioselectivity of this addition is influenced by the substituents on the double bond. The tert-butoxy radical typically adds to the less substituted carbon atom of the double bond (tail addition). griffith.edu.au A study using a radical trapping technique with 1,1,3,3-tetramethylisoindolin-2-yloxyl showed that with styrene, the vast majority of tert-butoxy radicals underwent selective tail addition. griffith.edu.au

The relative rates of addition versus allylic hydrogen abstraction have been measured for various olefins, providing insight into the factors that govern the reactivity of the tert-butoxy radical. publish.csiro.au

The tert-butoxy radical itself can undergo a unimolecular fragmentation reaction known as β-scission. publish.csiro.auacs.org This process involves the cleavage of a carbon-carbon bond beta to the oxygen atom, resulting in the formation of acetone (B3395972) and a methyl radical. publish.csiro.aursc.org

t-BuO• → (CH₃)₂C=O + •CH₃

This β-scission reaction is a competing pathway to bimolecular reactions like hydrogen abstraction and addition. acs.orgacs.org The rate of β-scission is dependent on temperature and the solvent. acs.orgrsc.org For instance, both solvent polarity and the ability to form hydrogen bonds can accelerate the rate of β-scission. acs.org The activation energy for this process is generally higher than for hydrogen abstraction from reactive substrates. rsc.org

The generation of a secondary, less sterically hindered methyl radical through this process can lead to different subsequent reactions compared to those of the primary tert-butoxy radical. acs.orgmdpi.com The competition between β-scission and other reaction pathways is a key determinant of the final product distribution in reactions initiated by this compound. griffith.edu.auacs.org For example, in the presence of a good hydrogen donor, hydrogen abstraction by the tert-butoxy radical is favored over β-scission. lookchem.com

The absolute rate constants for the β-scission of the tert-butoxyl radical have been determined in various solvents using time-resolved electron spin resonance. acs.org

Comparison with Other Alkoxy Radical Sources

This compound is one of several chemical sources used to generate alkoxy radicals for chemical synthesis and polymerization. Its properties are often compared with other initiators like dicumyl peroxide and di-tert-butyl hyponitrite.

Dicumyl Peroxide (DCP): Dicumyl peroxide is a common radical initiator that decomposes upon heating to form two cumyloxy radicals. atamanchemicals.comatamanchemicals.com These radicals can then abstract hydrogen from a polymer backbone or undergo β-scission to form acetophenone (B1666503) and a methyl radical. atamanchemicals.comresearchgate.net A key difference lies in the decomposition temperature. DCP requires higher temperatures to achieve a similar rate of decomposition compared to DBPO. The half-life of DCP is one hour at 135°C, whereas DBPO decomposes at much lower temperatures (e.g., half-life of ~45 min at 45°C). cdnsciencepub.comatamanchemicals.com This makes DBPO more suitable for reactions requiring gentle initiation conditions.

Di-tert-butyl Hyponitrite (DBHN): Di-tert-butyl hyponitrite is another low-temperature source of tert-butoxy radicals. oup.comacs.org Similar to DBPO, it can be used as a radical initiator in various reactions. thieme-connect.comorganic-chemistry.org It has been used as an alternative to DBPO for initiating radical additions. chemrxiv.org The decomposition of DBHN yields tert-butoxy radicals and nitrogen gas. Both DBPO and DBHN are valued for their ability to generate radicals under mild conditions, often leading to cleaner reactions with fewer side products compared to high-temperature initiators. oup.comchemrxiv.org

The choice of radical initiator depends on the specific requirements of the reaction, including the desired temperature range, solvent, and the reactivity of the substrates involved. This compound's main advantage is its clean decomposition at low temperatures to produce tert-butoxy radicals. chemicalbook.com

| Initiator | Decomposition Products | Typical Application Temperature | Key Features |

| This compound | 2 t-BuO• + 2 CO₂ | Low (e.g., 45-60°C) | Clean, low-temperature source of t-butoxy radicals. chemicalbook.comcdnsciencepub.com |

| Dicumyl Peroxide | 2 Cumyloxy• | High (e.g., >100°C) | Widely used in polymer crosslinking at elevated temperatures. atamanchemicals.comtppolymer.com |

| Di-tert-butyl Hyponitrite | 2 t-BuO• + N₂ | Low | Low-temperature initiator, alternative to DBPO. oup.comorganic-chemistry.org |

Applications of Di Tert Butyl Peroxyoxalate in Advanced Organic Synthesis and Mechanistic Studies

Initiation of Radical Chain Reactions

Di-tert-butyl peroxyoxalate serves as a clean, low-temperature source of tert-butoxyl radicals, which are effective initiators for a range of radical chain reactions. vulcanchem.com Its thermal decomposition into these radicals and carbon dioxide facilitates its use in studying reaction mechanisms and in polymerization processes. vulcanchem.com

Induced Decomposition of Hydroperoxides and Autoxidation Processes

This compound is employed to induce the decomposition of hydroperoxides. For instance, it has been used to decompose tert-butyl hydroperoxide at 45°C, a temperature at which the hydroperoxide is otherwise stable. cdnsciencepub.com In such systems, the tert-butoxyl radicals generated from the peroxyoxalate abstract a hydrogen atom from the hydroperoxide, initiating a chain reaction that leads to the destruction of multiple hydroperoxide molecules for each radical produced. cdnsciencepub.comcdnsciencepub.com This induced decomposition is a key aspect of autoxidation processes, where peroxy radicals propagate the chain. cdnsciencepub.comresearchgate.net

The kinetics of these reactions have been studied, revealing a mechanism that is significant for any system containing peroxy radicals. cdnsciencepub.comcdnsciencepub.com The rate of homolytic cleavage of the peroxyoxalate is generally unaffected by the presence of the hydroperoxide. cdnsciencepub.comcdnsciencepub.com

The autoxidation of s-butylboronic anhydride, another example of a rapid, free-radical chain process, can be initiated by this compound. rsc.org The kinetics of this self-initiated and initiator-induced autoxidation have been examined to determine the rate constant for the displacement of the s-butyl radical from boron by a peroxy-radical. rsc.org

| Reaction System | Initiator | Key Observation | Reference |

| tert-Butyl hydroperoxide decomposition | This compound | 7 to 10 molecules of hydroperoxide destroyed per radical at 45°C. | cdnsciencepub.comcdnsciencepub.com |

| Autoxidation of s-butylboronic anhydride | This compound | Allows for the measurement of the rate constant for peroxy-radical displacement of the s-butyl radical. | rsc.org |

Intramolecular 1,5-Hydrogen Atom Transfer (HAT) Processes

Alkoxy radicals, such as those generated from this compound, are important intermediates in intramolecular hydrogen atom transfer (HAT) reactions. unibe.chsioc-journal.cn These reactions provide a method for the selective functionalization of remote C-H bonds. sioc-journal.cn The 1,5-HAT process is a particularly common pathway for regioselective radical C-H activation. researchgate.net In this process, a radical center abstracts a hydrogen atom from the fifth carbon atom relative to the radical, creating a new radical center at that position. This relocated radical can then be trapped by a suitable agent, leading to the formation of functionalized products. unibe.ch

A method has been developed for the synthesis of 4'-functionalized alcohols via a 1,5-hydrogen atom transfer, where tertiary alkoxy radicals are generated from tertiary alkyl hydroperoxides using oxalyl chloride, inspired by the thermal decomposition of this compound. unibe.ch

Atom Transfer Radical Addition (ATRA) and Related Reactions

This compound has been demonstrated as an alternative source of tert-butoxyl radicals for initiating Atom Transfer Radical Addition (ATRA) reactions. chemrxiv.orgchemrxiv.org This method is advantageous as it produces gaseous byproducts (CO2), simplifying product purification. chemrxiv.orgchemrxiv.org ATRA is a powerful method for forming carbon-carbon bonds under mild conditions with high atom economy. chemrxiv.org

In a typical ATRA process, a radical initiator generates a radical which then abstracts a halogen or another transferable atom from a precursor molecule. The resulting radical adds to an alkene, and the adduct then propagates the chain by abstracting an atom from another molecule of the precursor. This compound can effectively initiate this chain process. chemrxiv.orgchemrxiv.org

It has been utilized in the iodine atom transfer radical addition to unprotected forskolin, which, depending on the reaction conditions, can lead to different products, showcasing the subtleties of radical-mediated transformations. renaudgroup.ch

Facilitation of Cyclization Reactions

This compound is a key reagent in facilitating various radical cyclization reactions, particularly those involving peroxy radicals.

Peroxy Radical Cyclization to Heterocyclic Systems (e.g., Dioxolanes)

Unsaturated hydroperoxides can be cyclized to form 1,2-dioxolanes using this compound as a radical initiator. thieme-connect.deresearchgate.net The process involves the abstraction of the hydroperoxidic hydrogen by a tert-butoxyl radical, which is generated from the peroxyoxalate. thieme-connect.dethieme-connect.de This leads to the formation of a peroxy radical that subsequently undergoes cyclization with a suitably located double bond. thieme-connect.dethieme-connect.de

This method has been applied to the synthesis of various 1,2-dioxolanes from monohydroperoxides and has been shown to proceed via a 5-exo ring closure in preference to a 6-endo closure for homoallylic peroxy radicals. thieme-connect.dethieme-connect.de For example, the reaction of 2-vinylpent-4-enyl hydroperoxide with this compound results in an exclusive 5-exo cyclization. thieme-connect.dethieme-connect.de

The reaction of hydroperoxy alkenes in the presence of this compound and oxygen also leads to the formation of 1,2-dioxolanes. core.ac.uk

| Substrate | Initiator | Product | Key Feature | Reference |

| Unsaturated hydroperoxides | This compound | 1,2-Dioxolanes | 5-exo cyclization of peroxy radicals. | thieme-connect.deresearchgate.net |

| 2-Vinylpent-4-enyl hydroperoxide | This compound | trans-(4-allyl-1,2-dioxolan-3-yl)methanol (after reduction) | Exclusive 5-exo ring closure. | thieme-connect.dethieme-connect.de |

| Nopyl hydroperoxide | This compound in oxygenated benzene (B151609) | Spiroendoperoxide and oxo derivative | 5-exo oxidative cyclization. | thieme-connect.dethieme-connect.de |

Stereochemical Aspects of Radical Cyclizations

The radical cyclization of unsaturated hydroperoxides initiated by this compound often exhibits stereoselectivity. The formation of a cis-3,5-disubstituted 1,2-dioxolane ring is frequently observed. thieme-connect.de This cis selectivity is consistent with findings from the cyclization of hydroperoxides derived from methyl linoleate (B1235992) and methyl linolenate. thieme-connect.dethieme-connect.de

The reaction of doubly unsaturated hydroperoxides can also proceed with high regio- and stereoselectivity. For instance, the cyclization of 2-vinylpent-4-enyl hydroperoxide leads to a trans-substituted dioxolane after a one-pot reduction step. thieme-connect.dethieme-connect.de The study of these stereochemical outcomes is crucial for understanding the mechanism of peroxy radical cyclization. acs.org

Development of Specialized Organic Transformations

The tert-butoxyl radicals generated from the thermal decomposition of this compound are highly reactive species capable of initiating a cascade of chemical events. This reactivity has been harnessed by chemists to develop sophisticated methodologies for constructing complex molecular architectures.

The controlled generation of radicals by DTBPO has been pivotal in the field of asymmetric synthesis, where creating specific stereoisomers is crucial. A significant application is found in enantioselective radical reactions, where the transient radical intermediate must be carefully controlled to achieve high levels of stereoselectivity.

A noteworthy example is the enantioselective synthesis of the natural product (+)-brefeldin C. unibe.chunibe.ch In a key step of this synthesis, DTBPO was employed as an ideal radical initiator for an unprecedented enantioselective radical hydroalkynylation reaction. renaudgroup.ch This step successfully introduced two crucial stereocenters on a cyclopentane (B165970) ring in a single transformation. renaudgroup.ch The use of a furan (B31954) substituent on the starting material, 2-furanylcyclopentene, was instrumental in achieving a high trans diastereoselectivity during the radical process. renaudgroup.ch The thermal decomposition of DTBPO provided the necessary radicals to initiate this key bond-forming cascade under conditions that preserved the stereochemical integrity of the process, demonstrating its value in complex, stereocontrolled synthesis. unibe.chunibe.ch

This compound is an effective initiator for atom transfer radical addition (ATRA) reactions, also known as Kharasch additions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgchemrxiv.org These reactions typically involve the addition of a radical to an alkene, followed by the abstraction of an atom (like a halogen) or a group from the starting material to propagate a radical chain.

DTBPO has been demonstrated as a viable source of tert-butoxyl radicals to initiate these transformations under mild conditions, yielding only gaseous byproducts (CO2). chemrxiv.orgchemrxiv.org This initiation method is compatible with a wide range of electrophilic radical precursors, including iodides, bromides, and selenides, and various unactivated terminal alkenes, showcasing a broad functional group tolerance. chemrxiv.org

An example of a carbon-heteroatom bond formation involves the generation of thiyl radicals. In one study, thiyl radicals derived from 2-mercaptoethanol (B42355) were generated using DTBPO to investigate their subsequent reactions. researchgate.net This initiation allowed for the study of the complex transformations leading to new nitrogen-sulfur compounds. researchgate.net

Table 1: Examples of DTBPO-Initiated Kharasch Addition Reactions This table showcases the effectiveness of DTBPO as a radical initiator in the addition of various radical precursors to 1-undecene.

| Radical Precursor | Product | Yield |

| Ethyl 2-iodoacetate | Tertiary iodide | 91% |

| Phenylselanylacetonitrile | Tertiary selenide | 87% |

| Iodomethylboronic acid pinacol (B44631) ester | Tertiary iodide | 51% |

| Phenylsulfonyl iodide | Tertiary iodide | 59% |

| Phenylacetyl bromide | Tertiary bromide | 41% |

| Data sourced from studies on methyl radical initiated Kharasch and related reactions, where DTBPO was shown as an alternative initiator. chemrxiv.org |

In the context of radical chemistry, "catalytic" often refers to chain reactions where a single initiation event can lead to the formation of many product molecules. DTBPO is used in sub-stoichiometric or "initiator" quantities to trigger these catalytic cycles. The Kharasch addition is a prime example of such a process. chemrxiv.orgchemrxiv.org

The mechanism involves:

Initiation: DTBPO decomposes upon gentle heating to produce tert-butoxyl radicals.

Propagation: The tert-butoxyl radical abstracts an atom (e.g., iodine) from a precursor molecule (e.g., an alkyl iodide), generating an alkyl radical. This alkyl radical then adds to an alkene. The resulting radical abstracts an iodine atom from another molecule of the precursor, forming the final product and regenerating the alkyl radical, which continues the chain.

Because the radical is regenerated in the propagation steps, a small amount of initiator can, in theory, convert a large amount of starting material into the product, making the process catalytic with respect to the initiator. chemrxiv.org

Probing Reaction Mechanisms with this compound as a Radical Initiator

The predictable, first-order decomposition kinetics of DTBPO at low temperatures makes it an excellent tool for studying the mechanisms of other radical reactions. cdnsciencepub.com By generating a known flux of tert-butoxy (B1229062) radicals, researchers can quantitatively probe subsequent radical processes.

A classic study investigated the "induced" decomposition of tert-butyl hydroperoxide. cdnsciencepub.com While tert-butyl hydroperoxide is stable at 45°C, the introduction of DTBPO at this temperature initiates its decomposition. The tert-butoxy radicals produced from DTBPO attack the hydroperoxide, setting off a chain reaction. It was found that for each radical generated by the DTBPO, 7 to 10 molecules of the hydroperoxide were destroyed. cdnsciencepub.com This demonstrated that the decomposition was not a simple unimolecular process but a chain reaction induced by the initiator radicals. The stable and measurable rate of radical production from DTBPO was crucial for analyzing the kinetics and elucidating this mechanism. cdnsciencepub.com

Similarly, DTBPO has been used to generate other radicals for mechanistic studies. For instance, it was used to produce thiyl radicals from thiophenol and 2-mercaptoethanol to study their complex reactions with the nitroxide trap 1,1,3,3-tetramethyl-2,3-dihydroisoindol-2-yloxyl (TMIO), revealing unexpected N-S bond-forming pathways and a novel type of radical fragmentation. researchgate.net

Techniques for Radical Detection and Characterization in Di Tert Butyl Peroxyoxalate Systems

Spin Trapping Techniques for Radical Identification

Spin trapping is a powerful method used to convert highly reactive, short-lived radicals into more stable, persistent radicals that can be studied using Electron Spin Resonance (ESR) spectroscopy. This technique involves a "spin trap," a diamagnetic compound that reacts with the transient radical to form a stable paramagnetic species known as a spin adduct.

Di-tert-butyl peroxyoxalate serves as a clean source for generating tert-butoxy (B1229062) radicals for these studies. vulcanchem.comrsc.org Various spin traps have been effectively employed to identify radicals in systems where DBPO is the initiator.

Key Spin Traps and Their Applications:

α-Phenyl-N-tert-butylnitrone (PBN): PBN is a widely used nitrone-based spin trap. When tert-butoxy radicals are generated from DBPO, they can be trapped by PBN to form a characteristic nitroxide spin adduct. cdnsciencepub.comcdnsciencepub.com The identity of the trapped radical is confirmed by comparing the ESR spectrum of the adduct to that of an adduct prepared from a known source of the same radical. cdnsciencepub.com

2-Methyl-2-nitrosopropane (MNP): MNP, a nitroso-based spin trap, is also utilized to study radicals formed from DBPO-initiated reactions. For instance, in studies of hydrogen atom abstraction from polystyrene by tert-butoxy radicals, MNP was used to trap the resulting polymer-derived radicals. rsc.org It has also been used to identify the methyl radical adduct in other radical-generating systems. nih.gov

Nitrosodurene (ND): ND and its derivatives are highly efficient spin traps for alkyl radicals. cdnsciencepub.com Although primarily used for trapping carbon-centered radicals, their high trapping rate constants make them valuable tools in complex radical systems. cdnsciencepub.com

5,5-Dimethyl-1-pyrroline N-oxide (DMPO): DMPO is another prominent spin trap, particularly noted for its use in detecting oxygen-centered radicals. rsc.org In systems involving DBPO, the decomposition of the initially formed tert-butylperoxyl radical adduct of DMPO can lead to the detection of methoxyl and tert-butoxyl radical adducts. rsc.org

The selection of a spin trap is crucial and depends on the specific radicals being investigated and the reaction conditions. The stability of the resulting spin adduct and the distinctiveness of its ESR spectrum are key considerations.

Table 1: Spin Traps Used in this compound Systems

| Spin Trap | Abbreviation | Type | Radicals Trapped/Identified | Reference(s) |

|---|---|---|---|---|

| α-Phenyl-N-tert-butylnitrone | PBN | Nitrone | tert-Butoxy radical, Hydroxy radical | cdnsciencepub.com, cdnsciencepub.com |

| 2-Methyl-2-nitrosopropane | MNP | Nitroso | Polymer-derived radicals, tert-Butoxy radical | cdnsciencepub.com, rsc.org |

| Nitrosodurene | ND | Nitroso | Alkyl radicals | cdnsciencepub.com |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the principal spectroscopic technique for the direct detection and characterization of paramagnetic species, including the stable spin adducts formed via spin trapping. capes.gov.br The ESR spectrum provides detailed information about the structure of the radical in the immediate vicinity of the unpaired electron.

When a spin adduct is placed in a magnetic field, the interaction of the unpaired electron with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H) splits the ESR signal into a characteristic pattern of lines. This splitting, known as the hyperfine splitting constant (hfc), is unique to a specific spin adduct.

In DBPO systems, after a radical is generated and subsequently trapped, ESR spectroscopy is used to analyze the resulting spin adduct. For example, the tert-butoxy adduct of PBN, formed by trapping the tert-butoxy radical from DBPO decomposition, exhibits a specific ESR spectrum. cdnsciencepub.com The hyperfine splitting constants, particularly the nitrogen splitting (aN) and the β-hydrogen splitting (aβH), are used as a "fingerprint" to identify the trapped radical. cdnsciencepub.comcdnsciencepub.com

The utility of ESR extends to studying the kinetics of radical reactions. By monitoring the signal intensity of the spin adduct over time, information about the rates of radical formation and decay can be obtained. rsc.org Furthermore, time-resolved ESR techniques can follow the magnetization of transient radicals generated by laser flash photolysis of initiators like DBPO. researchgate.net

Table 2: Representative ESR Hyperfine Splitting Constants (hfc) for Spin Adducts Relevant to DBPO Systems

| Radical Source | Spin Trap | Trapped Radical | Spin Adduct | Hyperfine Splitting Constants (G) | Reference(s) |

|---|---|---|---|---|---|

| This compound | PBN | tert-Butoxy | PBN/tert-butoxy | aN = 14.63, aβH = 2.88 (assignment questioned) | cdnsciencepub.com |

| This compound | MNP | tert-Butoxy | MNP/tert-butoxy | Not specified | rsc.org |

| tert-Butyl hydroperoxide | PBN | tert-Butylperoxy | PBN/tert-butylperoxy | aN = 13.39, aβH = 1.19 | cdnsciencepub.com |

| Microwave discharge of H₂O | PBN | Hydroxy | PBN/hydroxy | aN = 14.63, aβH = 2.88 | cdnsciencepub.com |

| Platinized TiO₂/H₂O | 4-POBN | Hydroxy | 4-POBN/hydroxy | aN = 15.0, aβH = 1.8, aγH = 0.30 | utexas.edu |

Note: The hyperfine splitting constants can vary slightly depending on the solvent and temperature.

Product Analysis Methodologies for Reaction Pathway Elucidation

While spin trapping and ESR provide direct evidence for the existence of specific radical intermediates, a comprehensive understanding of the reaction mechanism requires the identification and quantification of the final, stable products. Product analysis helps to map the complete reaction pathways that occur after the initial generation of radicals from this compound.

The thermal decomposition of DBPO at moderate temperatures (e.g., 45°C) cleanly produces tert-butoxy radicals and carbon dioxide. cdnsciencepub.com These highly reactive tert-butoxy radicals can then participate in several competing reaction pathways:

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another reactant), yielding tert-butyl alcohol. cdnsciencepub.com

β-Scission: The tert-butoxy radical can undergo unimolecular fragmentation (β-scission) to produce acetone (B3395972) and a methyl radical. researchgate.netgriffith.edu.au

Radical Combination: Radicals can combine to form stable products, such as the formation of di-tert-butyl peroxide from the combination of two tert-butoxy radicals.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating, identifying, and quantifying these reaction products. vulcanchem.comnih.gov For example, in the induced decomposition of tert-butyl hydroperoxide by tert-butoxy radicals from DBPO, the products include tert-butyl alcohol and di-tert-butyl peroxide. cdnsciencepub.comlookchem.com In other systems, products like acetone and methane (B114726) are observed, confirming the occurrence of β-scission. researchgate.netresearchgate.net

By correlating the types and quantities of products formed under various conditions, researchers can deduce the relative importance of different radical reaction pathways. This information is crucial for building accurate kinetic models and mechanistic schemes for complex chemical processes initiated by DBPO. cdnsciencepub.comcdnsciencepub.com

Table 3: Products from Reactions Involving this compound and Their Mechanistic Implications

| Product | Analytical Method | Implied Radical Precursor | Inferred Reaction Pathway | Reference(s) |

|---|---|---|---|---|

| Carbon Dioxide | - | This compound | Primary decomposition | cdnsciencepub.com |

| tert-Butyl alcohol | GC, IR Spectroscopy | tert-Butoxy radical | Hydrogen atom abstraction | cdnsciencepub.com, lookchem.com |

| Acetone | GC-MS | tert-Butoxy radical | β-Scission | researchgate.net, lookchem.com, researchgate.net |

| Methane | GC | Methyl radical (from β-scission) | Hydrogen atom abstraction | researchgate.net, researchgate.net |

Computational and Theoretical Chemistry Studies of Di Tert Butyl Peroxyoxalate

Quantum Chemical Calculations of Decomposition Transition States and Energy Barriers

Quantum chemical calculations are essential for mapping the potential energy surface of a reaction, identifying transition states, and determining the energy barriers that govern reaction rates. The thermal decomposition of di-tert-butyl peroxyoxalate is known experimentally to proceed via the homolytic cleavage of the peroxide O-O bond to generate two tert-butoxy (B1229062) radicals and two molecules of carbon dioxide.

Theoretical studies on the analogous compound, di-tert-butyl peroxide (DTBP), have employed methods like Density Functional Theory (DFT) and high-level ab initio calculations to elucidate its decomposition. researchgate.net These studies focus on the initial O-O bond fission, which is the rate-determining step.

Methodologies Applied to Peroxide Decomposition:

Density Functional Theory (DFT): A widely used method that offers a good balance between computational cost and accuracy. Functionals such as B3LYP with basis sets like 6-311g(d,p) are commonly used to optimize the geometries of reactants, transition states, and products. researchgate.net

Ab Initio Methods: High-accuracy methods like G3MP2B3 and G3 provide more precise energy calculations, which can be used to refine the results obtained from DFT. researchgate.net

For DTBP, these calculations have been used to identify the transition state structure for the O-O bond cleavage and to compute the associated activation energy. The calculated energy barrier for this process provides a theoretical basis for the experimentally observed thermal lability of the peroxide bond.

| Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|

| DFT / Ab Initio | O-O Bond Dissociation Energy | researchgate.net |

These theoretical approaches would be directly applicable to this compound to determine the energy profile of its concerted decomposition into tert-butoxy radicals and carbon dioxide.

Modeling of Radical Intermediates and Reaction Pathways

Once the primary radical intermediates are formed, computational modeling can be used to explore their subsequent reaction pathways. The decomposition of this compound yields the highly reactive tert-butoxy radical. Theoretical studies have extensively modeled the fate of this radical, which is also the primary product of DTBP decomposition.

The principal subsequent reactions of the tert-butoxy radical include:

β-Scission: The radical fragments into a stable molecule (acetone) and a methyl radical.

Hydrogen Abstraction: The radical abstracts a hydrogen atom from a suitable donor molecule to form tert-butyl alcohol.

Reactive force field (ReaxFF) molecular dynamics simulations are a powerful tool for modeling these complex reactive processes, especially in different phases. noaa.gov For DTBP, simulations have shown that in the gas phase, the decomposition of the tert-butoxy radical is the dominant pathway. In the liquid phase, however, the close proximity of molecules facilitates intermolecular hydrogen-abstraction reactions, leading to the formation of tert-butanol. noaa.gov

These simulations provide a detailed, atomistic view of the reaction dynamics over time, tracking the formation and consumption of various chemical species and revealing the dominant reaction channels under different conditions.

| Reaction Pathway | Description | Products | Computational Approach |

|---|---|---|---|

| β-Scission | Fragmentation of the tert-butoxy radical | Acetone (B3395972) + Methyl Radical | DFT, ReaxFF |

| Hydrogen Abstraction | Reaction with a hydrogen donor (R-H) | tert-Butyl alcohol + R• | DFT, ReaxFF |

Prediction of Reactivity and Selectivity in Radical Processes

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. For processes initiated by this compound, this involves understanding how the generated tert-butoxy radicals will interact with other molecules present in the system.

Theoretical calculations can determine the activation energies for competing reaction pathways, allowing for the prediction of which reaction will be favored. For instance, when a tert-butoxy radical encounters an alkene, it can either abstract a hydrogen atom or add across the double bond. Computational studies can calculate the energy barriers for both the abstraction and addition transition states. The relative heights of these barriers will determine the selectivity of the reaction.

This predictive power is crucial in various applications, from understanding atmospheric chemistry to designing controlled radical polymerization processes. By modeling the potential energy surfaces of these competing reactions, chemists can anticipate the major and minor products of a reaction, guiding experimental efforts and optimizing reaction conditions for desired outcomes. While specific predictive studies for this compound are sparse, the established computational frameworks for radical chemistry provide a clear roadmap for how such predictions would be made.

Future Research Directions and Unexplored Avenues for Di Tert Butyl Peroxyoxalate

Expanding the Scope of Di-tert-butyl Peroxyoxalate-Mediated Transformations

The clean, low-temperature decomposition of this compound into tert-butoxy (B1229062) radicals presents significant opportunities to broaden its application in organic synthesis. chemicalbook.com Future research should focus on leveraging this characteristic for a wider array of chemical transformations, particularly in areas requiring mild conditions and high selectivity.

A significant area for expansion is in late-stage C-H functionalization of complex molecules. rsc.org The ability to modify existing molecular scaffolds in the final steps of a synthesis is crucial for drug discovery and materials science. rsc.orgchem-station.com The tert-butoxy radical generated from DTBPO can act as a potent hydrogen atom transfer (HAT) agent, enabling the activation of otherwise inert C-H bonds. Research could explore DTBPO-mediated C-H functionalization for reactions such as alkylation, amination, and etherification on pharmaceutical intermediates and natural products, where traditional methods requiring harsh conditions are often incompatible with sensitive functional groups. nih.govresearchgate.net

Furthermore, the integration of DTBPO with photoredox catalysis is a promising avenue. chem-station.com Visible-light-driven processes using other peroxides have shown success in promoting oxidative coupling and other transformations under exceptionally mild conditions. researchgate.netnih.gov Investigating the synergy between DTBPO and various photocatalysts could unlock novel reaction pathways, potentially enabling transformations that are currently inaccessible. For instance, photoredox-catalyzed Giese reactions, which involve the addition of radicals to electron-deficient alkenes, could be efficiently initiated by DTBPO at ambient temperatures. chemrxiv.orgmdpi.com

The development of novel cascade reactions initiated by DTBPO is another key research direction. The tert-butoxy radical can initiate a sequence of events, such as cyclizations of alkenyl hydroperoxides, leading to the rapid construction of molecular complexity from simple precursors. chemicalbook.com A systematic study of these cascade processes could lead to the development of highly efficient synthetic routes to valuable heterocyclic and polycyclic structures.

| Research Area | Potential Transformation | Substrate Class | Expected Advantage |

| Late-Stage Functionalization | C-H Alkylation, Amination | Complex bioactive molecules, pharmaceuticals | High functional group tolerance, mild conditions |

| Photoredox Catalysis | Giese-type additions, Cross-coupling | Alkenes, Arenes | Use of visible light, enhanced selectivity |

| Cascade Reactions | Radical Cyclizations, Rearrangements | Unsaturated precursors | Rapid increase in molecular complexity |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The inherent instability and shock-sensitivity of this compound in its solid, crystalline state pose significant safety challenges for large-scale batch synthesis. ucla.edu Flow chemistry, or continuous-flow synthesis, offers a powerful solution to mitigate these risks and enhance the sustainability of processes involving this reagent.

The primary advantage of using microreactors or flow systems is the significant improvement in process safety . tue.nl The small internal volume of these reactors minimizes the amount of hazardous material present at any given moment, drastically reducing the risk of a thermal runaway or explosive decomposition. tue.nlresearchgate.net Future research should focus on developing robust flow protocols for both the synthesis and in situ utilization of DTBPO. Studies have demonstrated the successful continuous-flow synthesis of other organic peroxides, like di-tert-butyl peroxide, highlighting the feasibility and benefits of this approach, such as improved yield and reduced reaction time. researchgate.netresearchgate.net

Beyond safety, flow chemistry enables enhanced reaction control . The superior heat and mass transfer characteristics of microreactors allow for precise temperature regulation and efficient mixing, which can lead to higher yields, improved selectivity, and reduced byproduct formation. researchgate.net This level of control is particularly advantageous for highly exothermic radical reactions initiated by DTBPO.

Integrating DTBPO into sustainable synthetic methodologies is another critical research avenue. The use of peroxides is often considered part of green chemistry, as they can replace less environmentally friendly reagents and their decomposition products are often benign. evonik.comresearchgate.net Research efforts could explore DTBPO-mediated reactions in greener solvents, under catalyst-free conditions where possible, or in combination with heterogeneous catalysts that can be easily recovered and reused. polymtl.ca The atom economy and waste reduction of these processes should be systematically evaluated to establish their green credentials.

| Methodology | Key Advantage | Research Focus |

| Flow Chemistry | Enhanced Safety | Development of continuous synthesis and in situ use protocols for DTBPO. |

| Process Intensification | Improved Yield & Selectivity | Optimization of reaction parameters (temperature, residence time, stoichiometry) in flow. |

| Green Chemistry | Reduced Environmental Impact | Use in benign solvents, catalyst-free systems, and atom-economical transformations. |

Mechanistic Studies of Complex this compound-Involved Systems

While the initial decomposition of this compound to form tert-butoxy radicals is well-understood, the subsequent reaction pathways in complex, multi-component systems are often not fully elucidated. A deeper mechanistic understanding is crucial for reaction optimization, predicting outcomes, and designing novel transformations.

Future research should employ a combination of advanced experimental techniques and computational modeling . Density Functional Theory (DFT) calculations, for example, can provide valuable insights into transition state energies, reaction intermediates, and selectivity-determining steps. mdpi.com Such studies have been used to investigate reactions involving other peroxides, like di-tert-butyl peroxide (DTBP), to map out the entire reaction mechanism, including the formation of byproducts. mdpi.com Similar computational studies on DTBPO-mediated reactions could help to rationalize observed regioselectivity and stereoselectivity, and guide the design of new catalysts or substrates. amanote.comwikipedia.orgacs.org

Kinetic studies are also essential for unraveling reaction mechanisms. The reaction of tert-butoxy radicals with various substrates, including phenols, has been examined to understand the factors controlling hydrogen atom abstraction versus addition pathways. acs.org Expanding these kinetic analyses to more complex systems relevant to modern organic synthesis will be vital. This includes understanding the competition between the desired radical pathway and potential side reactions, and how factors like solvent, temperature, and additives influence the reaction course.

Furthermore, investigating the role of DTBPO in catalytic cycles is an important frontier. In many modern synthetic methods, radical initiators are used in conjunction with transition metal or photoredox catalysts. Understanding the precise interaction between the tert-butoxy radicals and the catalyst—whether it involves oxidation, reduction, or the formation of intermediate complexes—is key to improving these synthetic methods.

Development of Novel Spectroscopic and Analytical Probes for Radical Intermediates

The direct observation and quantification of transient species like the tert-butoxy radical are analytically challenging due to their extremely short lifetimes. The development of more sophisticated analytical methods and probes is essential for gaining deeper mechanistic insights and for real-time reaction monitoring.

A key area for advancement is in spin-trapping techniques coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net While established spin traps like DMPO are widely used, there is a need for new traps with higher selectivity for oxygen-centered radicals, greater adduct stability, and improved performance in various solvent systems. jeol.com Developing novel spin traps specifically designed to capture tert-butoxy radicals could provide more accurate data on radical generation rates and subsequent reaction kinetics. nih.gov

Time-resolved spectroscopy offers another powerful tool for studying these fleeting intermediates directly, without the need for trapping agents. optica.orgnih.govresearchgate.net Techniques like time-resolved infrared or resonance Raman spectroscopy can provide structural information on intermediates on timescales from picoseconds to milliseconds. nih.govresearchgate.netacs.orgbris.ac.uk Applying these state-of-the-art methods to DTBPO-initiated reactions could provide unprecedented detail about the formation and consumption of radical intermediates.

Finally, the design of fluorescent and luminescent probes represents an exciting frontier for the real-time, in situ monitoring of radical species. rsc.orgnih.gov Probes that exhibit a change in their fluorescence properties upon reaction with a specific radical, such as the tert-butoxy radical, could enable high-throughput screening of reaction conditions and provide a more accessible method for kinetic analysis than specialized spectroscopic techniques. rsc.orgnih.gov The development of such probes would be a significant step forward in understanding and optimizing radical reactions. researchgate.net

| Technique | Objective | Future Development Focus |

| EPR Spin Trapping | Detection and identification of radical adducts | Novel spin traps with higher selectivity and stability for tert-butoxy radicals. nih.govnih.gov |

| Time-Resolved Spectroscopy | Direct observation of transient intermediates | Application of ps-ms IR and Raman spectroscopy to DTBPO systems. optica.orgacs.org |

| Fluorescent Probes | Real-time, in situ monitoring of radical flux | Design of highly specific and sensitive probes for tert-butoxy radicals. rsc.orgrsc.org |

Q & A

Q. Q1. What is a reliable method for synthesizing DTBPO with high purity?

DTBPO can be synthesized via controlled recrystallization using pentane as the solvent. After reaction completion, the crude product is dissolved in pentane at −78°C, followed by repeated decantation to remove impurities. Final crystallization at −25°C yields colorless crystals with >90% purity, verified by ¹H-NMR (δ 1.39 ppm, tert-butyl protons) and ¹³C-NMR (δ 81.2 ppm, carbonyl carbons) .

Q. Q2. How can researchers confirm the structural integrity of DTBPO post-synthesis?

Use spectroscopic techniques:

- ¹H/¹³C-NMR : Validate tert-butyl groups (δ ~1.3–1.4 ppm for protons; δ ~27–81 ppm for carbons).

- FT-IR : Confirm peroxide bonds (O–O stretch at ~880 cm⁻¹) and carbonyl groups (C=O stretch at ~1750 cm⁻¹).

Cross-reference data with literature spectra to rule out side products like di-tert-butylhyponitrite .

Advanced Radical Chemistry Applications

Q. Q3. How does DTBPO enhance enantioselectivity in hydroalkynylation reactions?

DTBPO accelerates tert-butoxy radical generation, reducing reaction times from 24 hours to 40 minutes. This rapid initiation minimizes side reactions, improving yields (up to 85%) and enantiomeric ratios (95:5). Optimize by pre-dissolving DTBPO in non-polar solvents (e.g., hexane) to ensure homogenous radical flux .

Q. Q4. How to resolve contradictions in radical chain propagation kinetics using DTBPO?

Contradictions arise from solvent polarity and temperature effects. Use Arrhenius analysis (variable-temperature ESR) to measure radical lifetimes. For example, in toluene, DTBPO’s half-life at 80°C is ~20 minutes, but polar solvents (e.g., acetonitrile) stabilize radicals, altering decomposition rates .

Basic Chemiluminescence (CL) Setup

Q. Q5. What solvent systems optimize peroxyoxalate CL for α-amino acid detection?

A ternary solvent (water:acetonitrile:ethyl acetate, 50:30:20 v/v) maximizes CL intensity. Acetonitrile stabilizes the high-energy intermediate (HEI), while ethyl acetate enhances fluorophore solubility. Use imidazole (0.1 M) as a catalyst to boost quantum yields .

Advanced CL Mechanism & Controversies

Q. Q6. How to experimentally validate the CIEEL mechanism in DTBPO-driven CL?

The CIEEL mechanism posits electron transfer between HEI and fluorophore. Test using deuterated solvents (e.g., CD₃CN) to track kinetic isotope effects. A 2–3x reduction in CL intensity supports H-bonding-dependent HEI formation. Alternatively, use fluorophores with varying redox potentials (e.g., 9,10-diphenylanthracene vs. rubrene) to correlate emission efficiency with electron affinity .

Q. Q7. Why do some studies report inconsistent HEI lifetimes in peroxyoxalate systems?

HEI stability depends on oxalate ester structure and activator presence. For DTBPO, HEI half-life is <1 ms in imidazole-free systems but extends to ~10 ms with 1 mM imidazole. Use time-resolved fluorescence (nanosecond resolution) to resolve discrepancies .

Safety & Stability

Q. Q8. What thermal decomposition protocols ensure safe handling of DTBPO?

- DSC/TGA : Monitor exothermic onset (T₀ ~100°C for pure DTBPO).

- Adiabatic calorimetry : Determine self-accelerating decomposition temperature (SADT <50°C).

Store DTBPO at −20°C in flame-resistant cabinets, diluted in pentane (≤20% w/w) to mitigate explosion risks .

Data Analysis & Optimization

Q. Q9. How to model conflicting kinetic data from DTBPO-induced hydroperoxide decomposition?

Use a compartmental kinetic model incorporating:

- Radical initiation rate (k₁ = 1.2 ×10⁻³ s⁻¹ for DTBPO at 45°C).

- Chain-transfer constants (k₂ = 5.8 ×10³ M⁻¹s⁻¹ for tert-butoxy radicals).

Validate via stopped-flow UV-Vis to track hydroperoxide depletion .

Q. Q10. What statistical approaches reconcile variability in CL quantum yields?

Apply multivariate analysis (e.g., PCA) to factors like solvent polarity, fluorophore concentration, and imidazole activity. For DTBPO-based systems, quantum yields (ΦCL) range 0.01–0.25; outliers often stem from trace metal contamination—use ICP-MS to screen for Fe³⁺/Cu²⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.